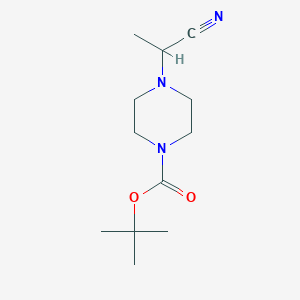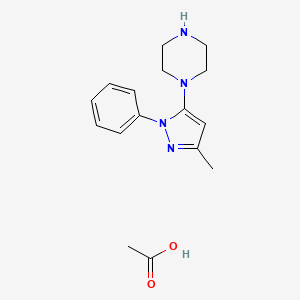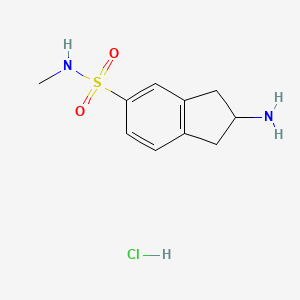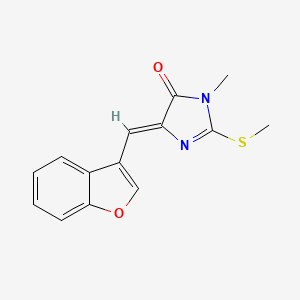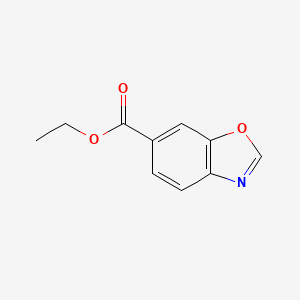
1-(Ethanesulfonyl)-4-methylpiperidin-4-amine
Vue d'ensemble
Description
The description of a compound typically includes its chemical structure, molecular formula, and molecular weight. It may also include information about its physical state (solid, liquid, gas) and color.
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to create the compound. This includes the starting materials, reaction conditions, and the steps involved in the synthesis process.Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the structure.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes identifying the reagents and conditions that can cause the compound to react, and what products are formed during these reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. Techniques such as thermal analysis and solubility testing can be used.Applications De Recherche Scientifique
Palladium-Catalyzed Amination
One application of derivatives similar to "1-(Ethanesulfonyl)-4-methylpiperidin-4-amine" is in the palladium-catalyzed amination of aryl halides. This process involves the use of amine derivatives for preparing anilines, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The process benefits from the use of these amine derivatives, allowing for the preparation of anilines with sensitive functional groups (Prakash Anjanappa et al., 2008).
Endosomolytic Polymers
Derivatives of 4-methylpiperidine have been investigated for their role in creating endosomolytic polymers. These polymers are designed to facilitate the escape of therapeutic agents from endosomes into the cytoplasm, enhancing the delivery of drugs within cells. The study on poly(amido-amine)s carrying piperazine and methylpiperidine groups provides insights into how the basicity of amino groups affects their biological activity, including toxicity and haemolytic activity, which are crucial parameters in the development of safe and effective drug delivery systems (P. Ferruti et al., 2000).
Synthesis and Antibacterial Evaluation
Compounds featuring the 4-methylpiperidine moiety have been synthesized and evaluated for their antibacterial properties. For example, the synthesis of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides demonstrates the compound's potential in medicinal chemistry, highlighting the importance of 4-methylpiperidine derivatives in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
CO2 Capture
In the context of environmental science, derivatives of 4-methylpiperidine have been explored as components of absorbents for CO2 capture. Research on the role of mono- and diamines in mixed aqueous amine solutions for CO2 capture indicates that tertiary amines, including those related to 4-methylpiperidine, can significantly enhance the absorption rate and cyclic capacity of CO2 capture processes. This suggests their potential application in developing more efficient and cost-effective technologies for capturing greenhouse gases (Min Xiao et al., 2021).
Safety And Hazards
The safety and hazards of a compound are typically determined through laboratory testing. This can include studying the compound’s toxicity, flammability, and reactivity. Material safety data sheets (MSDS) often provide this information.
Orientations Futures
Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include more detailed structural analysis, testing the compound’s biological activity, or developing new synthetic routes to create the compound.
Please note that the above is a general guide and the specific details would depend on the particular compound being studied. For “1-(Ethanesulfonyl)-4-methylpiperidin-4-amine”, more research would be needed to provide a comprehensive analysis. If you have any other questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
1-ethylsulfonyl-4-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-3-13(11,12)10-6-4-8(2,9)5-7-10/h3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUUGAOQGVAWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744176 | |
| Record name | 1-(Ethanesulfonyl)-4-methylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethanesulfonyl)-4-methylpiperidin-4-amine | |
CAS RN |
651056-96-1 | |
| Record name | 1-(Ethanesulfonyl)-4-methylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



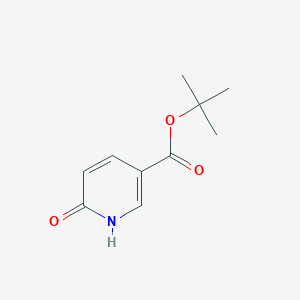
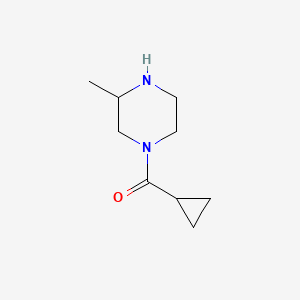
![2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B1443505.png)

![1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B1443508.png)

